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Introduction
GPR110, also known as ADGRF1, is an adhesion G protein-coupled receptor (GPCR)

implicated in a variety of physiological processes, including neuronal development and cancer.

The discovery of synthetic agonists targeting this receptor has opened new avenues for

research and potential therapeutic intervention. This technical guide provides an in-depth

overview of the discovery and characterization of the GPR110 P12 peptide agonist, with a

focus on the experimental methodologies and quantitative data that underpin our current

understanding of its function.

The GPR110 P12 agonist is a 12-residue peptide with the sequence TSFSILMSPFVP.[1] Its

mechanism of action involves mimicking the natural activation process of adhesion GPCRs. By

binding to the seven-transmembrane (7TM) domain of GPR110, the P12 peptide induces a

conformational change that leads to the dissociation of the extracellular domain (ECD). This

unmasks a cryptic tethered agonist sequence within the receptor's stalk region, triggering

downstream G protein signaling.[2][3][4]

Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the

pharmacological profile of the GPR110 P12 agonist.
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Parameter Value Assay
G Protein
Pathway

Reference

Potency (EC50) ~37 µM
[35S]GTPγS

Binding
Gq [1]

Potency (EC50) 167.2 µM
cAMP

Accumulation
Gs [5]

Note: The EC50 value for the Gs pathway was determined using a 13-amino acid peptide

(pGPR110) which is highly similar to the P12 agonist.[5]

Signaling Pathways
GPR110 is known to be a promiscuous coupler, capable of activating all four major G protein

families. The P12 agonist has been experimentally shown to activate Gq and Gs signaling

pathways.[1][5] While GPR110 can also couple to Gi and G12/13, specific quantitative data for

the P12 agonist's activity on these pathways is not yet available in the public domain.[4]
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GPR110 P12 Agonist Signaling Pathways

Experimental Protocols
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Detailed methodologies for the key experiments used to characterize the GPR110 P12 agonist

are provided below.

[³⁵S]GTPγS Binding Assay (for Gq activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G

proteins upon receptor activation.

Materials:

Sf9 insect cells expressing human GPR110 7TM S570M mutant

Purified Gαq and Gβ1γ2 subunits

[³⁵S]GTPγS

GTPγS binding buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 10 µM GDP

GPR110 P12 peptide dilutions

Procedure:

Prepare membranes from Sf9 cells expressing the GPR110 7TM S570M mutant.

In a 96-well plate, combine the GPR110-containing membranes (5-10 µg protein) with

purified Gαq (100 nM) and Gβ1γ2 (500 nM) subunits.

Add varying concentrations of the GPR110 P12 peptide to the wells.

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 10 nM.

Incubate the plate at 30°C for 30 minutes with gentle agitation.

Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester.

Wash the filters three times with ice-cold wash buffer (20 mM HEPES (pH 7.5), 100 mM

NaCl, 1 mM MgCl₂).

Dry the filters and measure the bound radioactivity using a scintillation counter.
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Calculate specific binding by subtracting non-specific binding (determined in the presence of

10 µM unlabeled GTPγS).

Plot the specific binding as a function of the P12 peptide concentration to determine the

EC50 value.
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cAMP Accumulation Assay (for Gs activation)
This assay measures the intracellular accumulation of cyclic AMP (cAMP) following the

activation of Gs-coupled receptors.

Materials:

HEK293 cells

Expression vector for human GPR110

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

GPR110 P12 peptide (or pGPR110) dilutions

Forskolin (positive control)

IBMX (phosphodiesterase inhibitor)

Procedure:

Seed HEK293 cells in a 96-well plate and transfect with the GPR110 expression vector.

After 24-48 hours, replace the culture medium with serum-free medium containing 0.5 mM

IBMX and incubate for 30 minutes.

Add varying concentrations of the GPR110 P12 peptide or pGPR110 to the cells.

Incubate for 30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

instructions for the chosen cAMP assay kit.

Plot the cAMP concentration as a function of the peptide concentration to determine the

EC50 value.
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cAMP Accumulation Assay Workflow
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NFAT Reporter Gene Assay (for Gq activation)
This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT)

transcription factor, a downstream event of Gq signaling, using a luciferase reporter gene.

Materials:

HEK293 cells

Expression vector for human GPR110

NFAT-luciferase reporter plasmid

Control plasmid (e.g., Renilla luciferase) for normalization

Transfection reagent

Luciferase assay reagent

Procedure:

Co-transfect HEK293 cells in a 96-well plate with the GPR110 expression vector, the NFAT-

luciferase reporter plasmid, and the control plasmid.

After 24 hours, replace the medium with serum-free medium.

Stimulate the cells with varying concentrations of the GPR110 P12 peptide for 6-8 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-

luciferase assay system.

Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity.

Plot the normalized luciferase activity as a function of the peptide concentration to determine

the EC50 value.
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Conclusion
The GPR110 P12 peptide is a valuable tool for probing the function of this adhesion GPCR. Its

characterization through a suite of biochemical and cell-based assays has provided key

insights into its mechanism of action and signaling properties. This technical guide serves as a

comprehensive resource for researchers seeking to utilize or further investigate this important

synthetic agonist. Future studies are warranted to determine the binding affinity of the P12

peptide and to fully elucidate its efficacy and potency across all G protein signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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